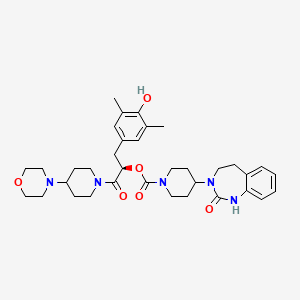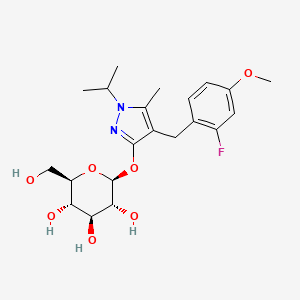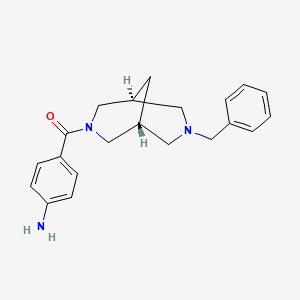
Ambasilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ambasilide is a Class III antiarrhythmic agent.
Aplicaciones Científicas De Investigación
Multichannel Blocking Properties of Ambasilide Ambasilide, recognized as a class III antiarrhythmic, exhibits multichannel blocking attributes, including β-adrenergic antagonism. It is known to prolong various cardiac intervals in a concentration-dependent manner and demonstrates use-dependence by prolonging these intervals less at slower heart rates. Ambasilide's ability to inhibit isoproterenol-induced tachycardia also suggests its β-adrenergic blocking properties, indicating its potential in treating arrhythmias by affecting multiple cardiac channels Kijtawornrat et al., 2007.
Potassium Channel Blocking and Antiarrhythmic Effects Ambasilide, as a new potassium channel-blocking agent, plays a significant role in prolonging refractoriness, a crucial attribute for antiarrhythmic effects. It has shown promising results in preventing ventricular arrhythmias induced by acute myocardial ischemia and sympathetic activation. Notably, Ambasilide has been observed to shift the strength-interval curve for ventricular refractoriness, indicating its potential in prolonging QTc and effectively managing ventricular arrhythmias without leading to proarrhythmia Stramba-Badiale et al., 1995.
Influence on Defibrillation Energy Requirement The study of Ambasilide's impact on defibrillation energy requirements (DERs) reveals that both specific and nonspecific IK blockade can significantly reduce DER. Ambasilide, alongside dofetilide, was tested for its influence on DER in an anesthetized canine model, and both drugs were found to reduce DER comparably. This suggests that the selectivity of IK blockade does not substantially affect the magnitude of DER reduction, highlighting Ambasilide's role in potentially enhancing the efficacy of defibrillation procedures Mehdirad et al., 1999.
Propiedades
Número CAS |
83991-25-7 |
|---|---|
Nombre del producto |
Ambasilide |
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(7-benzyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone |
InChI |
InChI=1S/C21H25N3O/c22-20-8-6-19(7-9-20)21(25)24-14-17-10-18(15-24)13-23(12-17)11-16-4-2-1-3-5-16/h1-9,17-18H,10-15,22H2 |
Clave InChI |
DLNAKYFPFYUBDR-UHFFFAOYSA-N |
SMILES isomérico |
C1[C@@H]2CN(C[C@H]1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
SMILES |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
SMILES canónico |
C1C2CN(CC1CN(C2)C(=O)C3=CC=C(C=C3)N)CC4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
3-(4-aminobenzoyl)-7-benzyl-3,7-diazabicyclo(3.3.1)nonane ambasilide LU 47110 LU-47110 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



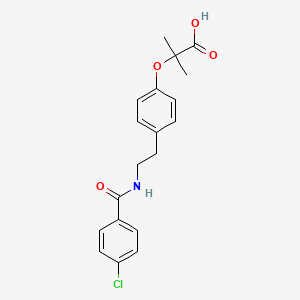
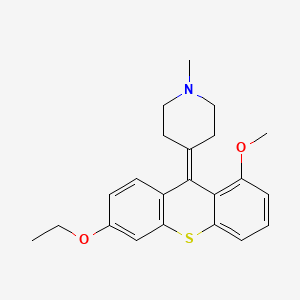
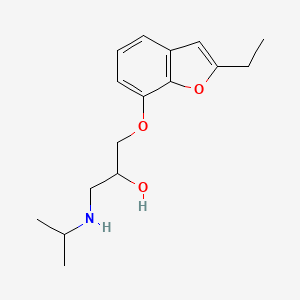
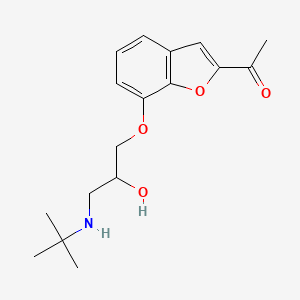
![N-(4-{[(6s)-2-(Hydroxymethyl)-4-Oxo-4,6,7,8-Tetrahydro-1h-Cyclopenta[g]quinazolin-6-Yl](Prop-2-Yn-1-Yl)amino}benzoyl)-L-Gamma-Glutamyl-D-Glutamic Acid](/img/structure/B1666945.png)
![5-[(4-Bromophenyl)methylene]-a-(1-methylethyl)-4-oxo-2-thioxo-3-thiazolidineacetic acid](/img/structure/B1666946.png)
![3-Iodo-5-chloro-N-[2-chloro-5-((4-chlorophenyl)sulphonyl)phenyl]-2-hydroxybenzamide](/img/structure/B1666947.png)
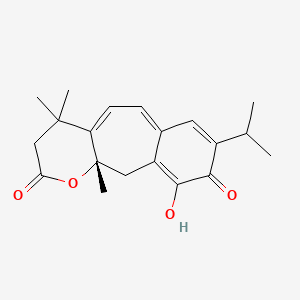
ethanoic Acid](/img/structure/B1666950.png)
![(2R,6S,13aR,14aR,16aS,Z)-6-(((Cyclopentyloxy)carbonyl)amino)-2-((2-(2-isobutyramidothiazol-4-yl)-7-methoxy-8-methylquinolin-4-yl)oxy)-5,16-dioxo-1,2,3,6,7,8,9,10,11,13a,14,15,16,16a-tetradecahydrocyclopropa[e]pyrrolo[1,2-a][1,4]diazacyclopentadecine-14a(5H)-carboxylic acid](/img/structure/B1666951.png)
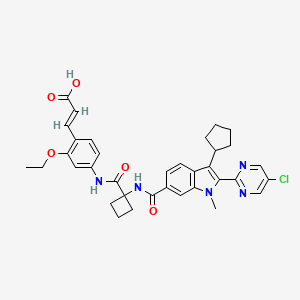
![4-{[(7r)-8-Cyclopentyl-7-Ethyl-5-Methyl-6-Oxo-5,6,7,8-Tetrahydropteridin-2-Yl]amino}-3-Methoxy-N-(1-Methylpiperidin-4-Yl)benzamide](/img/structure/B1666953.png)
